molecular formula C6H7N3O B12870510 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime

Cat. No.: B12870510
M. Wt: 137.14 g/mol
InChI Key: LNIWJFRBBAAOBE-VMPITWQZSA-N
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Description

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is a heterocyclic compound characterized by a fused ring structure comprising a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the imidazole ring through cyclization reactions. The oxime functional group is introduced in the final steps through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.

Example Synthetic Route:

    Formation of Pyrrole Ring: Starting from a suitable precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized via Paal-Knorr synthesis.

    Cyclization to Imidazole: The pyrrole derivative undergoes cyclization with an appropriate amine and a dehydrating agent to form the imidazole ring.

    Oxime Formation: The final step involves the reaction of the ketone or aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the oxime group.

Major Products

    Oxidation Products: Nitrile oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Pyrrolo[1,2-a]imidazol-7-ol
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Comparison

Compared to similar compounds, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential biological activity. The oxime group can participate in specific reactions that are not possible with other similar compounds, making it a valuable scaffold in medicinal chemistry and other applications.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-(5,6-dihydropyrrolo[1,2-c]imidazol-7-ylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c10-8-5-1-2-9-4-7-3-6(5)9/h3-4,10H,1-2H2/b8-5+

InChI Key

LNIWJFRBBAAOBE-VMPITWQZSA-N

Isomeric SMILES

C\1CN2C=NC=C2/C1=N/O

Canonical SMILES

C1CN2C=NC=C2C1=NO

Origin of Product

United States

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